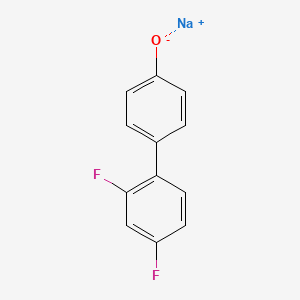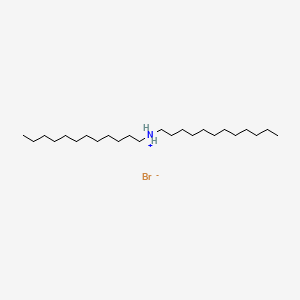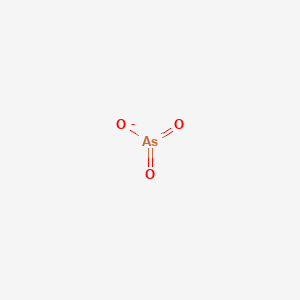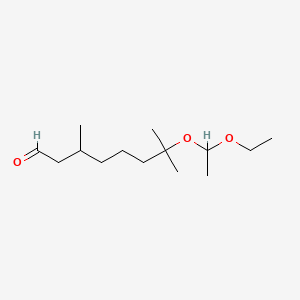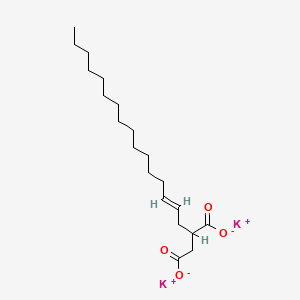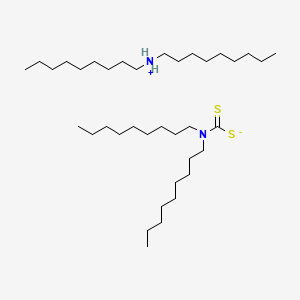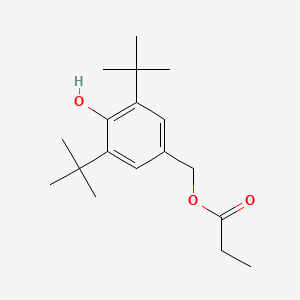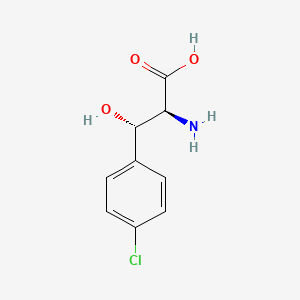
(2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine is a chiral amino acid derivative with a hydroxyl group and a p-chlorophenyl group attached to the serine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from a chiral precursor or using chiral auxiliaries. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to introduce the hydroxyl and p-chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the p-chlorophenyl group to a phenyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to substitute the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can yield a dehydroxylated product.
Scientific Research Applications
(2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and protein synthesis.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and p-chlorophenyl groups can form hydrogen bonds and hydrophobic interactions, respectively, with the active sites of these targets. This can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid: This compound is a stereoisomer of (2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine and has similar chemical properties but different biological activities.
(2R,3R)-Hydroxybupropion: This compound is a metabolite of the antidepressant bupropion and shares the (2R,3R) configuration with this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hydroxyl and p-chlorophenyl groups. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m0/s1 |
InChI Key |
MDXJWNHZBCAKNQ-YUMQZZPRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@@H](C(=O)O)N)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
